molecular formula C8H14O3 B12623537 Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate CAS No. 921630-65-1

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate

Cat. No.: B12623537
CAS No.: 921630-65-1
M. Wt: 158.19 g/mol
InChI Key: AQXXLBGKWDWVFE-SSDOTTSWSA-N
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Description

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of butanoic acid and is known for its applications in various fields of chemistry and industry. The compound is characterized by its unique structure, which includes a methyl group and an oxoethyl group attached to a butanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate typically involves esterification reactions. One common method is the reaction of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . These systems offer advantages such as improved reaction control, higher yields, and reduced environmental impact compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, esters, and other derivatives

Scientific Research Applications

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The oxoethyl group can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Methyl (2r)-3-methyl-2-(2-oxoethyl)butanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

921630-65-1

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (2R)-3-methyl-2-(2-oxoethyl)butanoate

InChI

InChI=1S/C8H14O3/c1-6(2)7(4-5-9)8(10)11-3/h5-7H,4H2,1-3H3/t7-/m1/s1

InChI Key

AQXXLBGKWDWVFE-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@@H](CC=O)C(=O)OC

Canonical SMILES

CC(C)C(CC=O)C(=O)OC

Origin of Product

United States

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